2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

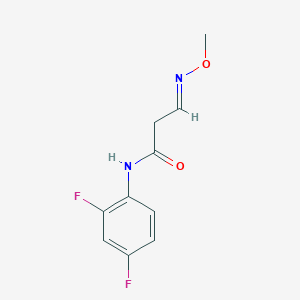

“2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C11H8F3NO3 . It is used in various fields such as life science research, chromatography, mass spectrometry, analytical chemistry, and biopharma production .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives, including “2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione”, has been a subject of substantial interest and ingenuity among researchers . Various synthetic methodologies have been explored to access these intriguing heterocyclic compounds . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .Molecular Structure Analysis

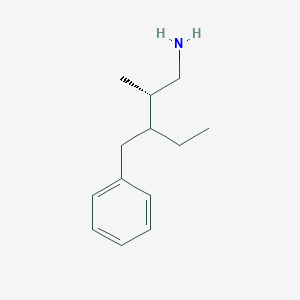

The molecular structure of “2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The molecular weight of this compound is 259.18 .Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives, including “2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione”, have diverse chemical reactivity and promising applications . The development of these heterocycles involves various methods, each offering unique advantages and challenges . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .科学的研究の応用

Pharmaceutical Synthesis

This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is pivotal in the formation of compounds that exhibit biological activity, particularly in the development of novel therapeutic agents. The trifluoromethoxy group in particular is known for its ability to improve the metabolic stability and bioavailability of pharmaceuticals .

Herbicides

The chemical properties of 2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione make it a valuable precursor in the synthesis of herbicidal agents. Its reactivity allows for the creation of compounds that can selectively inhibit the growth of weeds without affecting crops .

Colorants and Dyes

Isoindoline derivatives are often used in the production of colorants and dyes due to their chromophoric properties. This particular compound can be involved in the synthesis of dyes that have applications in textiles, inks, and pigments .

Polymer Additives

In the field of polymer chemistry, 2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione serves as an additive to enhance the properties of polymers. It can be used to improve the thermal stability, UV resistance, and mechanical strength of various polymer materials .

Organic Synthesis

As a versatile building block in organic synthesis, this compound is involved in various chemical reactions to produce a wide range of organic molecules. Its reactivity is exploited in the construction of complex molecular architectures .

Photochromic Materials

The compound’s structure is conducive to the synthesis of photochromic materials. These materials change color upon exposure to light, and have applications in smart windows, sunglasses, and optical data storage devices .

作用機序

Target of Action

The primary targets of 2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione are the dopamine receptor D3 and acetylcholinesterase (AChE) . The dopamine receptor D3 is a protein that plays a crucial role in the nervous system, particularly in the brain. Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses, thus terminating nerve transmission .

Mode of Action

2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione modulates the dopamine receptor D3, suggesting a potential application as antipsychotic agents . It also exerts a good competitive inhibition on AChE , which can increase the levels of acetylcholine, a signaling molecule associated with the development of Alzheimer’s disease .

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have good properties as ligands of the dopamine receptor d2 . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The molecular and cellular effects of 2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione’s action include modulation of the dopamine receptor D3 and inhibition of AChE. These actions suggest potential applications as antipsychotic agents and in the treatment of Alzheimer’s disease .

特性

IUPAC Name |

2-[2-(trifluoromethoxy)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO3/c12-11(13,14)18-6-5-15-9(16)7-3-1-2-4-8(7)10(15)17/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGIEGKGUHUGDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)piperidine-4-carboxamide](/img/structure/B2905745.png)

![N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine](/img/structure/B2905749.png)

![(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2905753.png)

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2905758.png)

![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2905765.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2905766.png)